molecular formula C8H16N2O2 B1386133 N-ethyl-4-hydroxypiperidine-1-carboxamide CAS No. 1156104-90-3

N-ethyl-4-hydroxypiperidine-1-carboxamide

Cat. No.: B1386133
CAS No.: 1156104-90-3
M. Wt: 172.22 g/mol
InChI Key: KHDCRLYJCGWTEE-UHFFFAOYSA-N
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Description

N-Ethyl-4-hydroxypiperidine-1-carboxamide is a piperidine-based compound offered as a key chemical intermediate for research and development. Piperidine derivatives are privileged structures in medicinal chemistry, frequently serving as core building blocks in the synthesis of potential active pharmaceutical ingredients (APIs) for a range of therapeutic areas . The structure of this compound, featuring both a hydroxypiperidine moiety and a carboxamide group, provides multiple sites for chemical modification. This versatility makes it a valuable scaffold for constructing more complex molecules during exploratory synthesis. Researchers can utilize this intermediate in various chemical transformations, including functional group interconversions and coupling reactions, to create novel compound libraries for biological screening. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-4-hydroxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h7,11H,2-6H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDCRLYJCGWTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 4-Hydroxypiperidine

A common laboratory-scale method involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base like triethylamine at room temperature. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the ethyl chloroformate, forming the carboxamide linkage. The product is then purified by recrystallization.

Step Reagents & Conditions Outcome
1 4-Hydroxypiperidine + ethyl chloroformate + triethylamine Formation of N-ethyl-4-hydroxypiperidine-1-carboxamide
2 Room temperature, stirring Reaction completion
3 Recrystallization from suitable solvent Purified product

Industrial Scale Synthesis

Industrial production scales up the above reaction, employing large reactors with automated control of temperature, stirring, and reagent addition to optimize yield and minimize impurities. The reaction conditions are fine-tuned to maximize conversion efficiency, and purification steps such as crystallization and filtration are adapted for large volumes.

Synthesis via N-Boc-4-Hydroxypiperidine Intermediate

An alternative approach involves the synthesis of N-Boc-4-hydroxypiperidine as an intermediate, which is then deprotected and ethylated to yield the target compound. This method offers advantages in selectivity and purity.

The synthesis of N-Boc-4-hydroxypiperidine includes:

  • Starting from 4-piperidone hydrochloride hydrate.
  • Conversion to 4-piperidone by alkalization with liquid ammonia and extraction.
  • Reduction of 4-piperidone with sodium borohydride in methanol under reflux to obtain 4-hydroxypiperidine.
  • Protection of the hydroxypiperidine nitrogen with di-tert-butyl dicarbonate (Boc protection) in the presence of potassium carbonate.
  • Isolation of the N-Boc-4-hydroxypiperidine by crystallization.

Subsequent deprotection and ethylation steps yield this compound.

Step Reagents & Conditions Yield & Purity
1 4-piperidone hydrochloride hydrate + liquid ammonia + toluene extraction 4-piperidone intermediate
2 4-piperidone + sodium borohydride + methanol, reflux 7-10 h 4-hydroxypiperidine, ~98.9% GC purity
3 4-hydroxypiperidine + di-tert-butyl dicarbonate + potassium carbonate, reflux 6-8 h N-Boc-4-hydroxypiperidine, white crystals
4 Deprotection and ethylation (conditions vary) Target compound
  • Temperature: Most reactions are conducted between 25-30°C for optimal control, with reflux conditions applied during reduction steps.
  • Solvents: Methanol is commonly used for reduction and protection steps; toluene and dichloromethane are used for extraction and phase separation.
  • Bases: Triethylamine and potassium carbonate are employed to neutralize acids and promote nucleophilic substitution.
  • Purification: Drying agents such as anhydrous magnesium sulfate are used to remove moisture before filtration and concentration.
Method Starting Material Key Reagents Conditions Yield/Purity Notes
Direct ethylation 4-Hydroxypiperidine Ethyl chloroformate, triethylamine RT, stirring High purity after recrystallization Simple, direct
N-Boc intermediate route 4-Piperidone hydrochloride Sodium borohydride, di-tert-butyl dicarbonate Reflux, 25-30°C ~98.9% purity (GC) Industrially scalable, high selectivity
Industrial scale 4-Hydroxypiperidine derivatives Ethyl chloroformate, bases Controlled temp, automated Optimized yield Large scale production
  • The N-Boc protection strategy enhances selectivity and purity, facilitating downstream modifications.
  • Sodium borohydride reduction offers a mild and efficient route to 4-hydroxypiperidine from 4-piperidone.
  • The use of ethyl chloroformate is a reliable method for carboxamide formation with good yields.
  • Industrial processes focus on minimizing by-products and maximizing reproducibility through automated systems.

The preparation of this compound is well-established through multiple synthetic routes. The direct ethylation of 4-hydroxypiperidine and the N-Boc intermediate pathway are the most prominent methods, each with distinct advantages in terms of simplicity, purity, and scalability. The choice of method depends on the desired scale and purity requirements. These methods are supported by detailed reaction conditions and purification protocols that ensure high-quality product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .

Scientific Research Applications

Pharmaceutical Development

N-ethyl-4-hydroxypiperidine-1-carboxamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a precursor for compounds with therapeutic potential, particularly in the treatment of neurological disorders.

Biochemical Studies

This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. It has been shown to influence:

  • Enzyme Activity: By acting as an inhibitor or activator of specific enzymes, it aids in understanding metabolic processes.
  • Cell Signaling Pathways: Research indicates that it can modulate signaling pathways, impacting gene expression and cellular metabolism.

Material Science

In material science, this compound is explored for its potential use in developing specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Pharmacological Research

A study published in the Journal of Medicinal Chemistry investigated the effects of N-ethyl-4-hydroxypiperidine derivatives on neurotransmitter receptors. The findings indicated that these compounds could selectively modulate receptor activity, suggesting potential applications in treating mood disorders.

CompoundReceptor TypeEffectReference
N-Ethyl-4-hydroxypiperidineSerotoninAgonist
N-Ethyl-4-hydroxypiperidineDopamineAntagonist

Case Study 2: Enzyme Interaction Studies

Research conducted by the National Institutes of Health (NIH) demonstrated that N-ethyl-4-hydroxypiperidine interacts with cytochrome P450 enzymes, influencing drug metabolism rates. This interaction highlights its importance in pharmacokinetics.

EnzymeInteraction TypeImpact on Drug MetabolismReference
CYP2D6InhibitionIncreased bioavailability
CYP3A4ActivationDecreased clearance

Mechanism of Action

The mechanism of action of N-ethyl-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacokinetic Profiles

Tricyclic Carboxamides (DACA and Analogues)

Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogs (e.g., SN 23490, SN 23719) share the carboxamide functional group but incorporate tricyclic aromatic systems for DNA intercalation. Key comparisons include:

Compound IC50 (μM) in HT29/U87MG/A375M Cells Tumor-to-Blood Ratio (30 min) Metabolic Stability (% Parent Compound in Plasma)
DACA 1.4–1.8 2.9 ± 1.1 25% at 45 min (human plasma)
SN 23490 0.4–0.6 2.3 ± 0.6 1.5–2.8%ID/g in tumors
SN 23719 1.3–1.6 2.6 ± 0.6 1.5–2.8%ID/g in tumors
SN 23935 24–36 0.7 ± 0.2 0.3–1.5%ID/g in tumors
  • Key Findings: SN 23490 and SN 23719 exhibit superior cytotoxicity and metabolic stability compared to DACA and SN 23935, attributed to reduced DNA intercalation and modified side chains . DACA’s rapid metabolism (25% parent compound remaining at 45 min in humans) contrasts with the relative stability of SN 23490 and SN 23719, suggesting that bulky substituents (e.g., phenazine in SN 23490) may hinder enzymatic degradation .
Piperazine/Piperidine Carboxamides
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Features a piperazine ring in a chair conformation, enhancing conformational stability.
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid ():
    • Log S = -2.1 (moderate solubility), TPSA = 66.4 Ų (intermediate polarity).
    • By comparison, N-ethyl-4-hydroxypiperidine-1-carboxamide’s hydroxyl and carboxamide groups may elevate TPSA (>80 Ų), reducing blood-brain barrier (BBB) penetration but enhancing aqueous solubility .

Metabolic and Biodistribution Considerations

  • Metabolism :

    • DACA undergoes rapid N-oxidation and demethylation in humans, generating multiple metabolites .
    • Piperidine/piperazine carboxamides (e.g., SN 23935) show slower hepatic metabolism, likely due to steric hindrance from aliphatic substituents .
    • The ethyl group in this compound may similarly protect against N-demethylation, while the hydroxyl group could facilitate glucuronidation.
  • Biodistribution :

    • Tricyclic carboxamides exhibit low tumor uptake (<5% ID/g) but favorable tumor-to-blood ratios (2–3:1) .
    • Piperidine derivatives with polar groups (e.g., hydroxyl) may show enhanced renal excretion, reducing systemic exposure but limiting tumor accumulation.

Physicochemical and Bioactivity Comparisons

Property This compound (Inferred) DACA SN 23490 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
Molecular Weight ~200–220 g/mol 335.4 g/mol 350.4 g/mol 215.2 g/mol
Log S (Solubility) ~-2.5 to -1.5 -3.8 (calculated) -4.1 (calculated) -2.1
TPSA ~80–90 Ų 65 Ų 75 Ų 66.4 Ų
Metabolic Stability Moderate (ethyl group protection) Low (25% at 45 min) High (>50% in vivo) Stable (no reactive sites)

Biological Activity

N-ethyl-4-hydroxypiperidine-1-carboxamide (EHPC) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

EHPC has the molecular formula C8H14N2O2C_8H_{14}N_2O_2 and a molecular weight of 170.21 g/mol. Its structure includes a hydroxypiperidine core, which is crucial for its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation and reduction, which can alter its functional groups and influence its biological activity.

PropertyValue
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
SolubilitySoluble in water
Melting PointNot specified

EHPC exerts its biological effects primarily through interactions with specific enzymes and receptors. It acts as a ligand, modulating the activity of various proteins involved in cellular signaling pathways.

  • Enzyme Interaction : EHPC has been shown to interact with enzymes associated with metabolic pathways, potentially serving as an inhibitor or an activator depending on the context of the biochemical environment.
  • Cellular Effects : The compound influences cell signaling pathways, gene expression, and overall cellular metabolism. For instance, it may affect the phosphorylation states of proteins involved in growth and differentiation processes.
  • Pharmacokinetics : The bioavailability of EHPC is influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These factors determine how effectively the compound reaches its target sites within the body.

In Vitro Studies

Research has demonstrated that EHPC exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that EHPC may possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems.

In Vivo Studies

Animal studies have indicated that EHPC can influence physiological responses:

  • Anti-inflammatory Properties : In models of inflammation, EHPC has shown promise in reducing inflammatory markers and mediating immune responses .
  • Toxicological Profile : Toxicity assessments indicate that EHPC has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects .

Case Studies

  • Case Study on Neuroprotection : A study conducted on transgenic mice models demonstrated that administration of EHPC significantly reduced neuroinflammation and improved cognitive functions compared to control groups .
  • Antimicrobial Efficacy : In vitro testing against various bacterial strains showed that EHPC inhibited growth effectively at concentrations lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

EHPC is structurally related to other piperidine derivatives but exhibits unique biological properties due to its ethyl substitution.

Table 2: Comparison with Related Compounds

CompoundBiological ActivityUnique Features
N-methyl-4-hydroxypiperidine-1-carboxamideModerate neuroactivityMethyl group affects binding
N-propyl-4-hydroxypiperidine-1-carboxamideLower antimicrobial activityPropyl group alters solubility
N-butyl-4-hydroxypiperidine-1-carboxamideMinimal activityBulkier structure reduces efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-4-hydroxypiperidine-1-carboxamide
Reactant of Route 2
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